2-(2,5-Dibromothiophen-3-yl)acetic acid
Description
Contextual Significance within Halogenated Thiophene (B33073) Derivatives
Thiophene-containing molecules are integral to numerous commercial drugs and are used in the development of materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The introduction of halogen atoms onto the thiophene ring, creating halogenated thiophene derivatives, is a critical strategy for modulating the electronic, physical, and biological properties of these molecules. nih.gov Halogenation can significantly alter a compound's reactivity and its supramolecular organization, influencing the performance of functional materials. acs.org
The bromine atoms in 2-(2,5-Dibromothiophen-3-yl)acetic acid serve multiple purposes. They act as reactive handles for cross-coupling reactions, enabling the formation of carbon-carbon bonds, which is a cornerstone of modern synthetic chemistry for building complex organic frameworks. rsc.orgrsc.org Furthermore, halogen atoms are known to participate in specific non-covalent interactions, such as halogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. acs.orgacs.org This precise control over molecular arrangement is crucial in materials science for designing organic semiconductors and other functional materials. acs.org The presence of bromine also influences the electronic landscape of the thiophene ring, which is a key factor in its application in conjugated polymers and organic electronics. rsc.org For instance, halogenated thiophenes have been successfully employed as solvent additives to control the morphology and crystallization process of photovoltaic materials, leading to more efficient organic solar cells. rsc.org
| Property | Value | Source |
|---|---|---|
| CAS Number | 77014-10-9 | chemicalbook.comlookchem.com |
| Molecular Formula | C₆H₄Br₂O₂S | uni.lu |
| Molecular Weight | 299.97 g/mol | uni.lu |
| Synonyms | 3-Thiopheneacetic acid, 2,5-dibromo- | lookchem.com |
Role as a Molecular Scaffold in Contemporary Chemical Research
A molecular scaffold, or building block, is a core chemical structure that can be systematically modified to generate a library of related compounds. whiterose.ac.ukresearchgate.net this compound is an exemplary molecular scaffold due to its distinct and orthogonally reactive functional groups. The two bromine atoms, located at the alpha-positions (2- and 5-) of the thiophene ring, are prime sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. rsc.orgnih.gov These reactions are powerful tools for creating new carbon-carbon bonds, allowing for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups.
This reactivity makes the compound a valuable monomer or intermediate in the synthesis of conjugated oligomers and polymers. chemicalbook.comossila.com For example, a closely related compound, the ethyl ester of this compound, can be selectively converted into a monothienylzinc species, which then undergoes nickel-catalyzed polymerization to form regioregular polythiophenes. rsc.org Such polymers are central to the field of organic electronics, where their semiconducting properties are harnessed in devices like transistors and solar cells. nih.govresearchgate.netnumberanalytics.com
Simultaneously, the acetic acid group at the 3-position provides another point for chemical modification. The carboxylic acid can be converted into esters, amides, or other derivatives, enabling the attachment of this thiophene unit to other molecules or tuning the solubility and physical properties of the final product. nih.govnih.gov This dual reactivity—at the halogenated sites and the carboxylic acid—allows chemists to use this compound to construct complex, three-dimensional molecules with precisely controlled architectures and functionalities.
| Reactive Site | Type of Reaction | Resulting Structure/Application | Reference |
|---|---|---|---|
| C-Br bonds (positions 2 & 5) | Palladium or Nickel-catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Formation of C-C bonds; synthesis of oligothiophenes, polymers, and complex aryl-substituted thiophenes. | rsc.orgrsc.org |
| C-Br bonds (positions 2 & 5) | Metal-Halogen Exchange (e.g., with n-BuLi) followed by reaction with an electrophile | Introduction of various functional groups at the 2 and/or 5 positions. | beilstein-journals.org |
| Carboxylic Acid (-CH₂COOH) | Esterification | Formation of esters to modify solubility or for use as protecting groups. | rsc.org |
| Carboxylic Acid (-CH₂COOH) | Amidation | Formation of amides to link with amino acids, peptides, or other amine-containing molecules. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWCVMIANHTMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Leading to 2 2,5 Dibromothiophen 3 Yl Acetic Acid
Strategic Approaches to the Synthesis of the Thiophene (B33073) Acetic Acid Core
The formation of the 2-(thiophen-3-yl)acetic acid framework is a critical precursor step. Several classical and modern synthetic strategies can be employed to construct this core structure.
Synthesis via 2-Acetylthiophenes and Related Precursors
One common approach to thiophene acetic acids involves the homologation of acetylthiophenes. The Willgerodt-Kindler reaction, for instance, provides a pathway to synthesize thienylacetic acids from the corresponding thienylethanones. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid. While historically significant, this method can sometimes result in modest yields and complex reaction mixtures.
A more contemporary approach involves the conversion of an acetylthiophene to its corresponding thiophene acetic acid derivative. For example, 2-acetylthiophene (B1664040) can be a starting material for the synthesis of thiophene-2-acetic acid, which is a structural isomer of the desired 3-substituted precursor. The synthesis of 2-thiopheneacetic acid from 2-acetylthiophene has been reported, and similar principles could be adapted for the 3-substituted isomer. wikipedia.org A general sequence might involve the conversion of 3-acetylthiophene (B72516) to an intermediate that can be homologated.
Formation from 2-Thiophenethanol Intermediates
The oxidation of 2-(thiophen-3-yl)ethanol offers a direct route to 2-(thiophen-3-yl)acetic acid. Various oxidizing agents can be employed for this transformation. A patented method describes the synthesis of 2-thiopheneacetic acid from 2-thiophene ethanol (B145695) using an oxidizing agent, which can be adapted for the 3-substituted isomer. google.com This one-step oxidation can be an efficient method, provided the starting alcohol is readily available. google.comchemicalbook.com
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| 2-Thiophene ethanol | Oxygen, Triethylamine (B128534), Bentonite | 80°C, 15 h | 2-Thiopheneacetic acid | 96.5% | chemicalbook.com |
Condensation Reactions Utilizing Malonate Esters
The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids. uobabylon.edu.iqwikipedia.orgmasterorganicchemistry.comlibretexts.org This approach involves the alkylation of diethyl malonate with a suitable thiophene-containing electrophile, followed by hydrolysis and decarboxylation. For the synthesis of 2-(thiophen-3-yl)acetic acid, 3-(chloromethyl)thiophene (B1314076) or a similar derivative would be reacted with the enolate of diethyl malonate. Subsequent saponification of the ester groups and acidification, followed by heating, would yield the desired product. A Chinese patent describes a similar synthesis for 2-thiopheneacetic acid starting from thiophene, which is chlorinated, iodinated, and then condensed with diethyl malonate. google.com
General Reaction Scheme for Malonic Ester Synthesis:
Deprotonation: Diethyl malonate is treated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate.
Alkylation: The enolate reacts with an alkyl halide (e.g., 3-(bromomethyl)thiophene) in an SN2 reaction.
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid, which upon heating, loses carbon dioxide to yield the final substituted acetic acid.
Direct Carboxylation Approaches to Thiophene Acetic Acids
Direct carboxylation of a C-H bond on the thiophene ring or a methyl group at the 3-position presents a more atom-economical route. The direct carboxylation of thiophene itself with CO2 has been achieved under specific conditions, primarily yielding thiophene-2-carboxylic acid. mdpi.com To obtain the acetic acid derivative, a homologation step would be necessary.
Alternatively, a Grignard reagent formed from a 3-halothiophene can be carboxylated with carbon dioxide to give thiophene-3-carboxylic acid. This carboxylic acid can then be homologated to the desired acetic acid derivative. The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. nrochemistry.comorganic-chemistry.orgwikipedia.orgslideshare.netambeed.com This multi-step process involves the conversion of the carboxylic acid to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to yield the homologated acid.
Arndt-Eistert Homologation Steps:
Formation of an acid chloride from the carboxylic acid.
Reaction with diazomethane to form an α-diazoketone.
Wolff rearrangement of the diazoketone to a ketene (B1206846), typically catalyzed by silver(I) oxide or other metal catalysts.
Nucleophilic attack of water on the ketene to form the homologous carboxylic acid.
Regioselective Bromination Strategies for the Thiophene Ring
Once the 2-(thiophen-3-yl)acetic acid core is synthesized, the next critical step is the regioselective introduction of two bromine atoms at the 2- and 5-positions of the thiophene ring.
Direct Electrophilic Bromination with Bromine or N-Bromosuccinimide (NBS)
The thiophene ring is highly susceptible to electrophilic substitution, with the α-positions (2- and 5-positions) being the most reactive. studysmarter.co.uk Direct bromination of 3-substituted thiophenes with elemental bromine (Br₂) or N-bromosuccinimide (NBS) is a common and effective method for introducing bromine atoms at these positions. tandfonline.comrsc.org
The reaction of 3-substituted thiophenes with two or more equivalents of the brominating agent typically leads to the formation of the 2,5-dibromo derivative with high regioselectivity. The choice of solvent can influence the reaction rate and selectivity, with common solvents including acetic acid, chloroform, and dimethylformamide (DMF). tandfonline.comrsc.orgbeilstein-journals.org
A study on the bromination of substituted thiophenes in acetic acid with NBS at room temperature showed high regioselectivity for the 2-position (>99%). tandfonline.com Another publication details the dibromination of ethyl (thiophen-3-yl)acetate using bromine in dichloromethane (B109758), which yielded ethyl (2,5-dibromothiophen-3-yl)acetate in 93% yield. rsc.org This demonstrates the feasibility of selectively brominating the α-positions in the presence of the acetic acid side chain.
Computational studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, supporting the favorability of the formation of the 2,5-dibrominated products. dntb.gov.uaresearchgate.net
| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |
| Ethyl (thiophen-3-yl)acetate | Bromine (2 equiv.) | Dichloromethane | Ethyl (2,5-dibromothiophen-3-yl)acetate | 93% | rsc.org |
| 3-Methylthiophene | N-Bromosuccinimide | Acetic Acid | 2,5-Dibromo-3-methylthiophene (B84023) | - | tandfonline.com |
| Thiophene | N-Bromosuccinimide | - | 2,5-Dibromothiophene (B18171) | 91% | researchgate.net |
Control of Bromine Substitution Pattern for 2,5-Dibromination
Achieving the 2,5-dibromo substitution pattern on a 3-substituted thiophene ring is a critical step in the synthesis of the target molecule. The thiophene ring is highly susceptible to electrophilic aromatic substitution, and the positions of substitution are influenced by the directing effects of existing substituents and the choice of brominating agent. The α-positions (2 and 5) are inherently more reactive than the β-positions (3 and 4).
Direct bromination of thiophene or 3-substituted thiophenes can be accomplished using elemental bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For instance, the bromination of a 3-substituted thiophene with two equivalents of bromine in a suitable solvent like dichloromethane can lead to the desired 2,5-dibrominated product. The reaction is typically performed at low temperatures to manage the high reactivity and prevent over-bromination or side reactions. The neutralization of the generated hydrobromic acid (HBr) with a base like triethylamine is often necessary to complete the process.
Considerations for Directed Bromination
The substituent at the 3-position of the thiophene ring plays a crucial role in directing the incoming bromine electrophiles. An acetic acid group or its ester precursor at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the deactivating effect is not strong enough to prevent bromination, and it directs incoming electrophiles to the available α-positions (2 and 5). This directing effect is fundamental to achieving the desired 2,5-dibromo isomer. The inherent reactivity of the α-positions of the thiophene ring, combined with the directing effect of the 3-substituent, makes the 2,5-dibromination a favorable pathway.
Integrated Synthetic Routes for 2-(2,5-Dibromothiophen-3-yl)acetic acid
A common and effective route to this compound involves a multi-step process starting from a readily available thiophene derivative. One such pathway begins with 3-thienylacetic acid or its ethyl ester.
The key steps are:
Esterification (optional but common): 3-Thienylacetic acid can be converted to its ethyl ester to protect the carboxylic acid functionality during the subsequent bromination step.
Dibromination: The 3-thienylacetic acid ethyl ester is then subjected to bromination. A typical procedure involves dissolving the ester in a solvent like dichloromethane and adding a solution of bromine dropwise at a controlled temperature. The reaction results in the formation of ethyl 2-(2,5-dibromothiophen-3-yl)acetate.
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is usually achieved by treating the ester with a base such as sodium hydroxide, followed by acidification to yield this compound.
An alternative approach starts with 3-bromothiophene, which is first functionalized at the 3-position before the second bromination step is carried out.
Table 1: Example of a Step-by-Step Synthesis of Ethyl 2-(2,5-Dibromothiophen-3-yl)acetate
| Step | Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 1 | Ethyl 2-(thiophen-3-yl)acetate | Bromine (2 equiv.) | Dichloromethane | Room Temperature | Ethyl 2-(2,5-dibromothiophen-3-yl)acetate | 93% |
Data adapted from a study on the synthesis of 3-substituted 2,5-dibromothiophenes. rsc.org
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like thiophene derivatives in a single step from three or more starting materials. tandfonline.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the Gewald reaction is a well-known MCR for synthesizing polysubstituted thiophenes. nih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. nih.gov Modifications of such reactions could potentially be adapted to construct the dibromothiophene acetic acid framework, although this would represent a more novel and less conventional approach compared to the step-by-step synthesis.
Catalytic Systems and Reaction Optimization in the Synthesis of Bromothiophene Acetic Acid Compounds
Transition metal catalysis, particularly with palladium, has become a powerful tool in the synthesis of substituted thiophenes. mdpi.com These methods are often employed for creating carbon-carbon bonds. In the context of synthesizing bromothiophene acetic acid compounds, palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions can be utilized. smolecule.com
For example, a synthetic strategy could involve the coupling of a dibromothiophene derivative with a suitable partner to introduce the acetic acid moiety. A Suzuki coupling reaction could be employed to couple 2,5-dibromothiophene with a boronic acid derivative containing the acetic acid precursor. nih.gov
Another application of transition metal catalysis is in the functionalization of the thiophene ring. For instance, nickel-catalyzed electrochemical methods have been used to convert 3-substituted 2,5-dibromothiophenes into thienylzinc species. rsc.org These organometallic intermediates can then undergo further reactions to introduce various functional groups, including those that can be converted to an acetic acid side chain.
Efficiency and Selectivity Enhancement in Dibromothiophene Synthesis
Regioselectivity in Bromination:
To achieve selective monobromination or to control the position of bromination in more complex systems, methods involving lithiation followed by quenching with a bromine source are often employed. For instance, a 3-alkylthiophene can be activated with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to direct subsequent reaction with bromine to a specific position. mdpi.comgoogle.com
Reaction Conditions and Yield Optimization:
The efficiency of the bromination reaction is also highly dependent on the reaction conditions. The use of concentrated solutions of the thiophene substrate in acetic acid with NBS has been demonstrated to be suitable for multimolar preparations, indicating good efficiency at a larger scale. tandfonline.com The reaction temperature is also a critical parameter to control. While thiophene halogenation can be rapid even at low temperatures, careful temperature control can prevent over-bromination or side reactions. iust.ac.ir
The following table summarizes reaction conditions for the bromination of thiophene derivatives, which can be adapted to enhance the efficiency and selectivity in the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Selectivity | Reference |
| 3-Substituted Thiophenes | NBS | Acetic Acid | Room Temp. | High | >99% for 2-position | tandfonline.com |
| Ethyl 2-(thiophen-3-yl)acetate | Not specified | Not specified | Not specified | 93% | Not specified | rsc.org |
| Thiophene | Bromine | Acetic Acid | Reflux | Moderate | Mixture of products | chemicalforums.com |
| 3-Alkylthiophene | n-BuLi then Bromine | THF | -78 °C | Good | High for specific position | google.com |
Chemical Transformations and Reactivity of 2 2,5 Dibromothiophen 3 Yl Acetic Acid
Reactions Involving the Bromine Substituents on the Thiophene (B33073) Ring
The carbon-bromine bonds on the thiophene ring are key handles for molecular elaboration. Their reactivity is influenced by the inherent electronic properties of the thiophene ring and the directing effects of the acetic acid substituent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine substituents. 2-(2,5-Dibromothiophen-3-yl)acetic acid can serve as a versatile building block in these transformations, allowing for the introduction of various aryl, vinyl, or alkyl groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromothiophene derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org Research on analogous compounds like 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene (B54134) demonstrates that the bromine at the 5-position is generally more reactive than the one at the 2-position, allowing for selective mono-arylation under controlled conditions. nih.govresearchgate.net A double Suzuki-Miyaura coupling can be achieved by using an excess of the boronic acid and harsher reaction conditions to substitute both bromine atoms. nih.govrsc.orgnih.gov
Commonly employed catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand. nih.govnih.govnih.gov A variety of bases, including potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃), are used to facilitate the transmetalation step. nih.govrsc.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,5-Dibromothiophene (B18171) Derivatives
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-aryl-3-hexylthiophene | Moderate to Good nih.gov |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 eq.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Diaryl-3-hexylthiophene | Moderate to Good nih.gov |
| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid (2.2 eq.) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME | 4,4'-(Thiophene-2,5-diyl)dibenzonitrile | 94% nih.gov |
Stille Coupling: The Stille reaction couples the dibromothiophene with an organotin reagent (organostannane). wikipedia.orgwiley-vch.de This method is known for its tolerance of a wide range of functional groups, and the carboxylic acid moiety of this compound is generally compatible with the reaction conditions. harvard.edulibretexts.org The mechanism involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the product. wikipedia.org
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the coupling partner. nih.gov This reaction is highly effective for C(sp²)-C(sp²) bond formation. researchgate.net The required organozinc halides can be prepared from the corresponding organic halides and activated zinc metal. mdpi.com The reaction of this compound with an appropriate arylzinc or vinylzinc reagent under palladium catalysis would lead to the corresponding substituted thiophene. organic-chemistry.org
Nucleophilic Aromatic Substitution on Brominated Thiophenes
Nucleophilic aromatic substitution (SₙAr) is generally less common on electron-rich aromatic systems like thiophene compared to electron-deficient rings. openstax.org For an SₙAr reaction to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). openstax.orgnih.gov
In this compound, the carboxylic acid group is a moderately electron-withdrawing group. However, its position meta to both bromine atoms does not provide the necessary resonance stabilization for the negatively charged Meisenheimer complex intermediate that is characteristic of the SₙAr mechanism. openstax.org Therefore, direct substitution of the bromine atoms by common nucleophiles via a classical SₙAr pathway is expected to be difficult and inefficient under standard conditions. Alternative pathways, such as those involving transition-metal catalysis or benzyne-type intermediates, would likely be required to achieve nucleophilic substitution.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
The bromine atoms on the thiophene ring can be readily swapped for a metal, such as lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic C-M bond, which can then be trapped with a wide variety of electrophiles. tcnj.edu
Typically, an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is used at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to perform the exchange. tcnj.edunih.gov Given the presence of the acidic proton on the carboxylic acid group, at least two equivalents of the organolithium reagent are required: the first to deprotonate the acid, and the second to perform the halogen-metal exchange. Studies on similar bromothiophene carboxylic acids have shown that deprotonation of the acid is faster than the metal-halogen exchange. nih.gov The α-bromines of thiophenes are highly susceptible to this exchange. The resulting lithiated dianion can then be quenched by adding an electrophile. mdpi.commdpi.com
Table 2: Potential Electrophilic Quenching Reactions
| Reagent | Electrophile | Resulting Functional Group |
| 1. t-BuLi (2 eq.), THF, -78 °C | D₂O | Deuterium |
| 2. Quench | CO₂ | Carboxylic Acid |
| DMF | Aldehyde | |
| R-X (Alkyl halide) | Alkyl | |
| R₂C=O (Ketone/Aldehyde) | Tertiary/Secondary Alcohol |
Investigation of Halogen Dance Reactions and Isomerization Pathways
The "halogen dance" is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. whiterose.ac.ukacs.org This rearrangement typically proceeds through a series of deprotonation and halogen-metal exchange steps. imperial.ac.uk For bromothiophenes, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to initiate the process. acs.orgrsc.org
In the case of this compound, treatment with LDA would first deprotonate the carboxylic acid. A subsequent deprotonation could occur on the thiophene ring at the C4 position, which is the only available proton. This could potentially initiate a sequence leading to the migration of one of the bromine atoms. The directing effect of the carboxylate group at the 3-position would influence the regioselectivity of the initial deprotonation and the subsequent rearrangement pathway. acs.org The final lithiated intermediate in a halogen dance reaction can also be trapped by an electrophile, leading to the formation of a rearranged and functionalized thiophene derivative. imperial.ac.uk
Electrophilic Aromatic Substitution on the Substituted Thiophene Ring
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. numberanalytics.com However, in this compound, the presence of two bromine atoms significantly deactivates the ring towards electrophilic attack. Halogens are ortho, para-directing but deactivating substituents. The acetic acid group is also a deactivating group.
Considering the directing effects of the substituents, the only available position for substitution is the C4 position. The bromine atoms at C2 and C5 would direct an incoming electrophile to the C4 position (ortho to both). The acetic acid group at C3 is a meta-director, which would also direct towards the C5 position, which is already substituted. Therefore, any electrophilic substitution would be expected to occur at the C4 position.
However, due to the strong deactivating effect of the two bromine atoms and the acetic acid group, forcing conditions would likely be required to achieve any significant level of substitution. Reactions such as nitration, sulfonation, or Friedel-Crafts acylation would be expected to be sluggish and may require harsh reagents and high temperatures. Under such conditions, side reactions and decomposition of the starting material are also likely. researchgate.nete-bookshelf.deiust.ac.ir
A hypothetical example of an electrophilic substitution reaction is presented below.
| Reaction | Electrophile Source | Catalyst | Product | Expected Reactivity |
| Nitration | HNO₃/H₂SO₄ | - | 2-(4-Nitro-2,5-dibromothiophen-3-yl)acetic acid | Very low, requires forcing conditions |
| Bromination | Br₂ | FeBr₃ | 2-(2,4,5-Tribromothiophen-3-yl)acetic acid | Very low, requires forcing conditions |
Mechanistic Studies of this compound Reactivity
Decarboxylative Halogenation: The mechanism of decarboxylative halogenation can proceed through either radical or ionic pathways, depending on the reaction conditions. nih.govnih.govacs.org In a radical pathway, often initiated by light or a radical initiator, the carboxylic acid is converted into a species that can undergo homolytic cleavage to form a thienyl radical and CO₂. This radical then abstracts a halogen atom from a halogen source. In metal-mediated reactions, the mechanism may involve the formation of an organometallic intermediate which then undergoes reductive elimination to form the carbon-halogen bond.
Reactions at the Alpha-Carbon: The mechanism of reactions at the alpha-carbon, such as the Hell-Volhard-Zelinsky reaction, involves the initial conversion of the carboxylic acid to an acyl halide. youtube.com The acyl halide then tautomerizes to its enol form. This enol is nucleophilic and attacks the halogen, leading to the alpha-halogenated acyl halide. Subsequent hydrolysis regenerates the carboxylic acid functionality. Alpha-alkylation via an enolate proceeds through the deprotonation of the alpha-carbon by a strong base to form a nucleophilic enolate anion, which then undergoes an SN2 reaction with an alkyl halide. tib.eu
Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the thiophene ring involves the attack of the π-electrons of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. numberanalytics.com A base then removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. For this compound, the formation of the sigma complex would be energetically unfavorable due to the electron-withdrawing nature of the bromine and acetic acid substituents, thus explaining the low reactivity of the ring.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,5 Dibromothiophen 3 Yl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of individual protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(2,5-Dibromothiophen-3-yl)acetic acid, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons: the single aromatic proton on the thiophene (B33073) ring, the two protons of the methylene (B1212753) (-CH₂-) group, and the acidic proton of the carboxylic acid (-COOH) group.
The lone proton on the thiophene ring (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronegative bromine atoms and the electron-donating effect of the acetic acid substituent. Based on data for 2,5-dibromothiophene (B18171), where the protons appear around 6.7-6.8 ppm, the H-4 proton in the target molecule is predicted to resonate in a similar downfield region. chemicalbook.comchemicalbook.com
The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. This signal would be shifted downfield due to the proximity of the electron-withdrawing thiophene ring and the carboxylic acid group, likely appearing in the range of 2.5-4.0 ppm. libretexts.orglibretexts.org
The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift and the broadness of the peak can be highly dependent on the solvent and concentration due to variations in hydrogen bonding. openstax.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 10.0 | Broad Singlet | 1H |
| Thiophene H-4 | ~6.7 - 7.0 | Singlet | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon environments.
The carbon of the carboxyl group (-COOH) is the most deshielded and is expected to appear significantly downfield, typically in the 170-185 ppm range. libretexts.org The methylene carbon (-CH₂-) would likely resonate in the 30-45 ppm region.
The four carbons of the thiophene ring will have distinct chemical shifts. The two carbons directly bonded to the bromine atoms (C-2 and C-5) are expected to be found far upfield, around 110-115 ppm, due to the heavy atom effect of bromine. The carbon atom to which the acetic acid group is attached (C-3) would be deshielded, while the remaining protonated carbon (C-4) would also have a characteristic shift in the aromatic region. nih.gov
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 170 - 180 |
| Thiophene C -3 | 135 - 145 |
| Thiophene C -4 | 125 - 130 |
| Thiophene C -2 | 110 - 115 |
| Thiophene C -5 | 110 - 115 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal proton-proton couplings, confirming the isolated nature of each proton environment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would definitively link the ¹H signal around 3.5-3.8 ppm to the ¹³C signal of the methylene carbon and the aromatic ¹H signal to its corresponding thiophene carbon (C-4).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is a powerful tool for establishing the connectivity of different parts of the molecule. For instance, an HMBC spectrum would show correlations between the methylene protons and the C-3, C-4 carbons of the thiophene ring, as well as the carboxyl carbon. It would also show correlations between the H-4 proton and the C-2, C-3, and C-5 carbons, confirming the substitution pattern on the thiophene ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FTIR spectroscopy is particularly useful for identifying the key functional groups in this compound. The most prominent feature in the FTIR spectrum would be the absorptions associated with the carboxylic acid group. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This leads to a very broad and strong O-H stretching band appearing in the region of 2500-3300 cm⁻¹. openstax.org
The carbonyl (C=O) stretch of the hydrogen-bonded dimer gives rise to a strong, sharp absorption band typically found around 1710 cm⁻¹. libretexts.orgopenstax.org The spectrum would also feature C-O stretching and O-H bending vibrations between 900 and 1450 cm⁻¹. researchgate.net
Vibrations associated with the dibromothiophene ring would also be present. Aromatic C-H stretching is expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1300-1500 cm⁻¹ region. researchgate.net The C-Br stretching modes would be observed at lower frequencies, typically below 800 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H stretch | ~3100 | Weak to Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=O stretch (dimer) | ~1710 | Strong |
| Aromatic C=C stretch | 1300 - 1500 | Medium |
| C-O stretch / O-H bend | 900 - 1450 | Medium |
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy would be highly effective for characterizing the thiophene ring vibrations.
The symmetric C=C stretching modes of the thiophene ring, which are often strong in Raman spectra, are expected in the 1400-1600 cm⁻¹ region. mdpi.com The C-S stretching vibrations of the thiophene ring are also typically Raman active and appear at lower frequencies. The carbonyl (C=O) stretch, while strong in FTIR, is generally weaker in Raman spectra. Conversely, the C-Br bonds would likely produce intense signals in the low-frequency region of the Raman spectrum. This makes Raman spectroscopy an excellent tool for confirming the presence and substitution pattern of the bromines on the thiophene ring. acs.org
High-Resolution Mass Spectrometry for Molecular Composition and Structural Insights
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of molecular formulas and the detailed structural investigation of organic compounds. Its application to this compound and its derivatives allows for unambiguous identification and characterization.
Ultrahigh-Resolution Mass Spectrometry (UHRMS) for Exact Mass Determination and Elemental Composition
Ultrahigh-resolution mass spectrometry provides mass measurements with exceptional accuracy, typically in the low parts-per-million (ppm) range. This precision is crucial for determining the elemental composition of a molecule without ambiguity. For this compound (C₆H₄Br₂O₂S), UHRMS can confirm its exact mass, distinguishing it from other potential isobaric compounds. The technique measures the mass-to-charge ratio (m/z) of various ionized forms (adducts) of the molecule. nih.gov The calculated monoisotopic mass of the neutral molecule is 297.8299 Da. uni.lu By comparing the experimentally measured exact mass to the theoretical mass, the elemental formula can be definitively confirmed.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 298.83718 |
| [M+Na]⁺ | 320.81912 |
| [M-H]⁻ | 296.82262 |
| [M+NH₄]⁺ | 315.86372 |
| [M+K]⁺ | 336.79306 |
| Data sourced from PubChem predictions. uni.lu |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. qut.edu.aunih.gov For this compound, a precursor ion (e.g., the [M-H]⁻ ion at m/z 296.82) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
Likely fragmentation pathways for this compound would involve characteristic losses of functional groups. Key fragmentation events would include:
Loss of the carboxylic acid group: Decarboxylation leading to the loss of CO₂ (44 Da).
Cleavage of the acetic acid side chain: Loss of the entire -CH₂COOH group (59 Da).
Loss of bromine atoms: Sequential loss of Br radicals (79/81 Da), which would be identifiable by the characteristic isotopic pattern of bromine.
Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule, verifying the presence and position of the dibrominated thiophene core and the acetic acid side chain. psu.edu
Trapped Ion Mobility Spectrometry (TIMS) for Molecular Conformation and Size Characterization
Trapped Ion Mobility Spectrometry (TIMS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. nih.govfiu.edu In TIMS, ions are held stationary by an electric field against a moving gas. nih.gov Their separation is based on their collision cross-section (CCS), which is a measure of their three-dimensional shape. fiu.edu This technique can distinguish between isomers and conformers that may have identical mass-to-charge ratios. fiu.edu
For this compound, TIMS can provide an experimental CCS value, offering insights into its gas-phase conformation. This data is particularly valuable for understanding the molecule's spatial arrangement, which influences its physical properties and interactions.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]⁺ | 132.0 |
| [M+Na]⁺ | 145.0 |
| [M-H]⁻ | 138.8 |
| [M+NH₄]⁺ | 153.0 |
| Data sourced from PubChem predictions using CCSbase. uni.lu |
X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Thin-Film Microstructure
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org Single-crystal XRD analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.com
While a specific crystal structure for the title compound is not publicly available, analysis of closely related thiophene derivatives allows for well-founded predictions. nih.govmdpi.com The thiophene ring is expected to be largely planar. Key structural features of interest would be the C-Br and C-S bond lengths, which are influenced by the electronic effects of the substituents.
Electronic and Optical Spectroscopy for Delving into Electronic Structures
Electronic and optical spectroscopy techniques probe the electronic transitions within a molecule, providing information about its conjugated system and how it interacts with light.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated molecules like this compound, the primary absorptions are typically due to π→π* transitions within the aromatic thiophene ring. jchps.com
The UV absorption spectrum of the closely related compound, 2,5-dibromothiophene-3-carboxylic acid, shows a distinct absorption band in the UV region. researchgate.net A similar profile is expected for this compound. The position of the absorption maximum (λ_max) is sensitive to the electronic structure of the molecule. The bromine atoms and the acetic acid group act as substituents on the thiophene chromophore, influencing the energy of the molecular orbitals and thus the wavelength of absorption.
Furthermore, the choice of solvent can induce shifts in the absorption maxima (solvatochromism). A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon changing solvent polarity can provide insights into the nature of the electronic transition and the difference in polarity between the ground and excited states.
Fluorescence Spectroscopy for Photoluminescent Properties
The investigation into the photoluminescent properties of this compound and its derivatives reveals a landscape influenced by several key molecular factors. While specific data for the parent compound is not extensively detailed in the reviewed literature, the photophysical behavior of analogous thiophene-based systems provides a strong framework for understanding its potential fluorescence characteristics. The emission properties of thiophene-containing molecules are highly sensitive to their chemical environment and structural modifications. researchgate.net
Influence of Thiophene Core and Substitution
The inherent aromaticity and π-electron system of the thiophene ring form the basis of its photoluminescent properties. nih.gov However, unsubstituted oligothiophenes often exhibit reduced fluorescence efficiencies. rsc.org The introduction of substituents onto the thiophene ring, such as the dibromo and acetic acid moieties in this compound, can significantly modulate the electronic and, consequently, the photoluminescent properties.
The presence of bromine atoms, being electron-withdrawing groups, can influence the intramolecular charge transfer (ICT) characteristics of the molecule. In some thiophene-based systems, the incorporation of electron-withdrawing groups leads to a bathochromic (red) shift in both the absorption and fluorescence spectra. researchgate.net This shift is indicative of a stabilization of the lowest unoccupied molecular orbital (LUMO), effectively narrowing the energy gap between the highest occupied molecular orbital (HOMO) and the LUMO.
The acetic acid group, with its carbonyl and hydroxyl functionalities, can also partake in electronic interactions and potentially influence the emission properties through mechanisms such as hydrogen bonding, which can affect the excited state dynamics. The photoluminescence of poly(thiophene-3-yl-acetic acid 8-quinolinyl ester), a related polymer, has been shown to be sensitive to the surrounding medium, with fluorescence quenching observed in acidic conditions. osti.gov This suggests that the protonation state of the carboxylic acid could play a role in the fluorescence behavior of this compound.
Solvatochromism and Environmental Effects
The photoluminescence of many thiophene derivatives exhibits solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. researchgate.net This phenomenon is often associated with a change in the dipole moment of the molecule upon excitation. For thiophene-based copolymers, the emission can originate from an intramolecular charge transfer (ICT) state in polar solvents. mdpi.com It is plausible that this compound and its derivatives would also display some degree of solvatochromism, with the emission maximum shifting in response to the solvent's polarity.
The following interactive table presents representative photophysical data for a selection of thiophene-based compounds, illustrating the range of absorption and emission maxima observed in different solvent environments. This data, while not specific to this compound, provides context for the expected photoluminescent behavior of substituted thiophenes.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| DMB-TT-TPA | THF | 411 | 520 | 109 |
| CTF-Th | - | Broad (250-520) | 530 | - |
| TTO NPs | - | 450 | 605 | 155 |
| TTS NPs | - | 475 | 638 | 163 |
| D-A-D-SH | CH2Cl2 | 399 | 525 | 126 |
This table is populated with data from related thiophene compounds for illustrative purposes. nih.govbeilstein-journals.orgnih.govacs.org
Aggregation-Induced Emission
In some cases, thiophene derivatives can exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity is enhanced in the aggregated state compared to the solution state. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the solid or aggregated form, which minimizes non-radiative decay pathways and promotes radiative emission. The potential for AIE in derivatives of this compound would depend on their solid-state packing and intermolecular interactions.
Development of Advanced Materials Utilizing 2 2,5 Dibromothiophen 3 Yl Acetic Acid As a Building Block
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
2-(2,5-Dibromothiophen-3-yl)acetic acid serves as a highly versatile precursor in the synthesis of complex molecular structures, primarily due to its distinct functional groups: the reactive bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring and the carboxylic acid moiety on the side chain. The bromine atoms are particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are foundational for constructing extended π-conjugated systems. This allows for the programmed assembly of intricate molecular wires, dendrimers, and other tailored architectures.
The acetic acid functional group provides another reactive site for chemical modification. It can be readily converted into esters, amides, or other derivatives, enabling the attachment of solubilizing groups, functional moieties, or linking units for polymerization. For instance, the acid can be reduced to form the corresponding alcohol, 2-(2,5-dibromothiophen-3-yl)ethanol, which can then be further functionalized. This dual reactivity—on both the thiophene ring and the side chain—makes this compound a valuable building block for creating multifunctional organic materials. researchgate.net The strategic placement of the acetic acid group at the 3-position also influences the regiochemistry of the resulting polymers, which is crucial for controlling their electronic properties and solid-state packing.
Integration into Conjugated Oligomeric and Polymeric Systems
The structural features of this compound make it an ideal monomer for incorporation into π-conjugated oligomers and polymers, which are the cornerstone of organic electronics.
Oligothiophenes and polythiophenes are among the most extensively studied classes of conjugated polymers due to their excellent charge transport properties and environmental stability. juniperpublishers.compkusz.edu.cn The dibromo functionality of this compound allows it to be readily polymerized through various metal-catalyzed polycondensation reactions. For example, McCullough and Rieke methods, or catalyst-transfer polycondensation techniques using nickel or palladium catalysts, can be employed to create regioregular, head-to-tail (HT) coupled polythiophenes. pkusz.edu.cnrsc.org The regioregularity is critical as it promotes planarization of the polymer backbone, facilitating strong intermolecular π-π stacking and enhancing charge carrier mobility.
The acetic acid side chain can be esterified to introduce various alkyl groups. These side chains not only enhance the solubility of the resulting polymers in common organic solvents, making them solution-processable, but also influence the material's morphology and electronic characteristics. Research has demonstrated the synthesis of copolythiophenes where derivatives of this compound are copolymerized with other thiophene-based monomers. researchgate.net This approach allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in optimizing performance in electronic devices. rsc.org
Table 1: Examples of Polymerization Reactions Utilizing Thiophene Building Blocks This table is interactive. You can sort and filter the data.
| Polymerization Method | Catalyst | Monomer Type | Resulting Polymer | Regioregularity (%) |
|---|---|---|---|---|
| Kumada Coupling | Ni(dppp)Cl₂ | 2-bromo-5-iodo-3-alkylthiophene | Poly(3-alkylthiophene) | >90 |
| Stille Coupling | Pd(PPh₃)₄ | 2,5-bis(tributylstannyl)thiophene + Dibromo-arene | Alternating Copolymer | High |
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them promising candidates for applications in electronics, catalysis, and gas storage. nih.govnih.gov Thiophene units are desirable building blocks for COFs intended for electronic applications due to their inherent conductivity and rigid aromatic structure. researchgate.net
While this compound itself may not be a direct building block for typical COF synthesis, it serves as a key intermediate for creating the necessary functionalized monomers. For example, the dibromo-positions can be converted to boronic acids or boronate esters, yielding monomers like 2,5-thiophenediboronic acid. nih.govnih.gov These thiophene-based boronic acids can then undergo condensation reactions with multitopic linkers, such as the hexagonal 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form highly ordered, two-dimensional COF sheets. nih.gov The resulting thiophene-containing COFs exhibit a unique architecture where the 2D layers stack into infinite columns, which is ideal for charge transport. nih.govresearchgate.net The inherent porosity and crystallinity of these materials make them tantalizing targets for a new generation of electronic devices. nih.gov
Application in Organic Electronic Devices
The unique electronic properties of polymers and materials derived from this compound have led to their investigation in various organic electronic devices.
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible electronics, sensors, and displays. nih.gov Polythiophenes and oligothiophenes derived from this compound are excellent candidates for the active semiconductor layer in OFETs. juniperpublishers.com The ability to form well-ordered, crystalline thin films through solution-based techniques like spin-coating is a major advantage. nih.gov
The charge carrier mobility (μ) is a critical parameter for OFET performance. In thiophene-based polymers, high mobility is achieved through the formation of highly ordered, regioregular structures that facilitate efficient intermolecular charge hopping. nih.govscilit.com For example, a biotinylated copolythiophene synthesized using a derivative of the title compound was successfully integrated as the channel material in a water-gated OFET for protein sensing. researchgate.net Such devices leverage the change in output signals in response to the binding of analytes. Other advanced thiophene-based small molecules and polymers have demonstrated high electron mobilities, with some n-type materials exceeding 0.2 cm²/V·s. nsf.gov
Table 2: Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs) This table is interactive. You can sort and filter the data.
| Material Type | Charge Carrier Type | Mobility (cm²/V·s) | On/Off Ratio | Substrate |
|---|---|---|---|---|
| Regioregular Poly(3-hexylthiophene) (P3HT) | p-type | 0.01 - 0.1 | >10⁶ | Si/SiO₂ |
| Thiophene-containing compound 3 nih.gov | p-type | 0.31 | High | Si/SiO₂ |
| Bisthienoisatin Derivative (BTICN-EH) nsf.gov | n-type | >0.2 | ~10⁵ | Si/SiO₂ |
The tunable electronic properties of thiophene-based conjugated materials also make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. juniperpublishers.comstanford.edu In OLEDs, these materials can function as the emissive layer or as charge-transporting layers. researchgate.net Polythiophenes can be engineered to emit light across the visible spectrum, and their derivatives are often investigated for creating efficient and stable red-light emitters, which can be challenging to achieve with other classes of conjugated polymers. pkusz.edu.cn The performance of OLEDs is enhanced by using multi-layer structures that facilitate efficient charge injection and recombination. stanford.edugoogle.com
In OPVs, which convert light into electricity, thiophene-based polymers typically serve as the electron donor material in a bulk heterojunction (BHJ) structure, blended with a fullerene derivative or other non-fullerene acceptor. stanford.edu The effectiveness of a donor polymer depends on its ability to absorb a broad range of the solar spectrum and to efficiently transfer charge to the acceptor material. The ability to modify the side chains and the polymer backbone of materials derived from this compound allows for the optimization of these properties to maximize the power conversion efficiency of solar cells. juniperpublishers.com
Molecular Design Principles for Enhanced Optoelectronic Performance
The design of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the precise control of molecular structure to dictate electronic and photophysical properties. nih.gov this compound is a key monomer in this field, enabling the construction of conjugated polymers with desirable characteristics. smolecule.com
The fundamental design principle involves utilizing the bromine atoms at the 2- and 5-positions of the thiophene ring as handles for polymerization. Through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or nickel-catalyzed Kumada couplings, these monomers can be linked to form polythiophenes. rsc.orgpkusz.edu.cn The acetic acid group at the 3-position plays a crucial role as a side chain, which can be modified to:
Improve Solubility and Processability: Unsubstituted polythiophenes are often insoluble, hindering their incorporation into devices. researchgate.net The acetic acid side chain, or its ester derivatives, enhances solubility in common organic solvents, allowing for the formation of uniform thin films required for electronic devices.
Tune Electronic Properties: The side chain can influence the packing of the polymer chains in the solid state. This, in turn, affects the π-π stacking of the conjugated backbones, which is critical for efficient charge transport. Modifying the length and nature of the side chain allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's bandgap and light-emitting color. pkusz.edu.cn
Control Regioregularity: The selective synthesis of 3-substituted-2,5-dibromothiophenes is crucial for producing regioregular polymers, particularly those with a high percentage of head-to-tail (HT) linkages. rsc.orgnih.gov High regioregularity leads to more ordered polymer packing, which significantly enhances charge carrier mobility, a key parameter for OFET performance. nih.gov
Recent research has highlighted Direct Arylation Polymerization (DArP) as a more cost-effective and environmentally friendly method for synthesizing these polymers, reducing the need for toxic organometallic precursors while still allowing for the creation of materials with tunable optoelectronic properties. rsc.org
| Structural Feature | Design Principle | Impact on Optoelectronic Performance | Relevant Application |
|---|---|---|---|
| Thiophene Backbone | Creation of a π-conjugated system. | Enables charge transport and luminescence. | OFETs, OLEDs |
| Regioregularity (HT-coupling) | Controlled polymerization of 3-substituted monomers. | Promotes planar conformation and close packing, increasing charge mobility. | High-performance OFETs |
| Side Chain Functionalization (-CH₂COOH) | Introduction of functional groups at the 3-position. | Improves solubility for solution processing; tunes energy levels (bandgap) and solid-state morphology. | Processable OLEDs and OFETs |
| Copolymerization | Alternating thiophene units with other aromatic units. | Allows for precise tuning of emission color and charge injection/transport properties. | Full-color OLED displays |
Functional Materials for Chemical Sensing and Biosensing Applications
Polythiophenes and their derivatives, synthesized from monomers like this compound, are excellent candidates for the active layer in chemical and biosensors. researchgate.netnih.gov Their π-conjugated backbone provides inherent conductivity and fluorescence, which can be modulated upon interaction with specific analytes.
The acetic acid functional group is particularly advantageous for sensing applications. It provides a versatile anchor point for immobilizing biorecognition elements such as enzymes, antibodies, or DNA aptamers, transforming a general chemical sensor into a highly specific biosensor. researchgate.netnih.gov For instance, poly(thiophene-3-acetic acid) films have been used directly as charge-selective layers in amperometric flow-cell detectors for the sensitive detection of important biomolecules like ascorbic acid and dopamine. rsc.org
The sensing mechanism in these materials can operate through several principles:
Chemiresistive Sensing: The binding of an analyte to the polymer surface can alter the polymer's doping state, leading to a measurable change in its electrical resistance. researchgate.net
Fluorescence Quenching: The interaction with an analyte can quench the natural fluorescence of the conjugated polymer, providing a sensitive optical detection method. This has been demonstrated in thiophene-based conjugated microporous polymers for detecting substances like iodine and 2,4-dinitrophenol. rsc.org
Electrochemical Sensing: In biosensors, the binding event between the immobilized bioreceptor and its target can be transduced into an electrochemical signal. Functionalized thiophene-based aptasensors have been developed for the detection of cancer biomarkers like Mucin-1, showcasing high sensitivity and selectivity. acs.org
The ability to polymerize this compound allows for the creation of robust, functionalized polymer films that form the core of these advanced sensing devices.
| Sensor Type | Thiophene Derivative | Analyte Detected | Sensing Principle |
|---|---|---|---|
| Electrochemical Biosensor | Aptamer-functionalized electroactive thiophene-based polymers | Mucin-1 (Cancer Biomarker) | Electrochemical signal change upon binding. acs.org |
| Amperometric Detector | Poly(thiophene-3-acetic acid) | Ascorbic acid, Dopamine | Charge-selective film response. rsc.org |
| Fluorescence Sensor | Thiophene-based conjugated microporous polymers | 2,4-dinitrophenol, Iodine | Fluorescence quenching. rsc.org |
| Chemiresistive Sensor | Regioregular polythiophenes | Volatile Organic Compounds (VOCs) | Change in electrical resistance. researchgate.net |
Development of Molecular Switches and Other Advanced Functional Materials
Materials that can reversibly switch between two or more stable states in response to external stimuli like light or electricity are known as molecular switches. Thiophene-based materials are prominent in this area due to their robust photochromic and electrochromic properties. researchgate.net this compound serves as a foundational building block for the conjugated oligomers and polymers that constitute these switches.
A well-known class of thiophene-based molecular switches is the dithienylethene family. These molecules undergo a reversible cyclization reaction when irradiated with UV light, changing from a colorless open form to a colored closed form. The process can be reversed by irradiation with visible light. acs.orgjcu.edu.au This photochromic behavior is associated with significant changes in electronic and optical properties, making them suitable for applications in optical data storage and smart windows.
By incorporating the this compound moiety into larger systems, researchers can:
Synthesize Photochromic Polymers: Polymerizing the monomer can create main-chain or side-chain photochromic polymers, where the switching behavior of the individual units can be translated into macroscopic changes in material properties. jcu.edu.au
Develop Multi-State Systems: The acetic acid group can be used to link the thiophene unit to other photoactive or electroactive moieties, creating hybrid molecular switches with complex, multi-state behavior. acs.org
Create Electrochromic Materials: Polythiophenes can be reversibly oxidized and reduced (doped and de-doped), leading to a distinct color change. This electrochromism is the basis for their use in smart glass and displays. The properties of these materials can be tuned by modifying the side chains derived from the monomer.
For example, hybrid films combining polythiophene with phosphomolybdic acid have been shown to exhibit reversible photochromism under visible light, changing from transparent to blue. mdpi.com
Contribution to Catalyst Design and Chemical Process Development
While this compound is not typically a component of a catalyst itself, it is a critical reactant whose availability and reactivity have contributed significantly to the development of chemical processes for advanced materials. Its primary role is as a key intermediate in palladium- and nickel-catalyzed cross-coupling reactions, which are cornerstone processes in modern organic and materials chemistry. rsc.orgresearchgate.net
The compound's contribution can be seen in several areas:
Enabling Complex Architectures: The presence of two distinct reactive sites (the C-Br bonds) allows for stepwise or one-pot double cross-coupling reactions. This has enabled the development of efficient processes for synthesizing complex 2,5-diheteroarylated thiophenes, which are important semiconductor building blocks. researchgate.net
Process Optimization: Research into the reactivity of substituted dibromothiophenes has driven the optimization of catalytic systems. For example, studies have identified specific palladium catalysts, bases, and solvents that provide high yields and selectivity for direct arylation reactions, making the synthesis of thiophene-based materials more efficient and scalable. researchgate.net
Development of Manufacturing Routes: The industrial demand for functionalized thiophenes for applications in pharmaceuticals and materials science has spurred the development of potential manufacturing routes for related building blocks, such as halogenated 2-thiophenecarboxylic acids. These process development studies evaluate different synthetic strategies (e.g., lithiation vs. Grignard metallation) to find the most economically and environmentally viable routes. beilstein-journals.org
In essence, this compound is a foundational element in the toolbox of materials chemists, facilitating the development and refinement of catalytic processes used to build the next generation of organic electronic materials.
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-Dibromothiophen-3-yl)acetic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by functionalization with an acetic acid group. A plausible pathway includes:
Bromination : Electrophilic bromination of 3-acetic acid-substituted thiophene using in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve regioselective 2,5-dibromination .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Validation : Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and (deuterated DMSO, δ 3.8–4.2 ppm for acetic acid protons) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
Q. What are the optimal storage conditions and solubility profiles for this compound?
Methodological Answer:
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer:
- Crystallization : Slow evaporation from ethanol/water (1:1) yields block-shaped crystals suitable for X-ray diffraction .
- Data Collection : Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
- Key Parameters (Example from analogous structures):
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Unit cell (Å) | ||
| angle | 93.57° | |
| -factor | 0.026 |
This data confirms planar thiophene-acetic acid geometry, critical for conjugation in polymer applications .
Advanced Research Questions
Q. How does incorporation of this compound into conjugated polymers affect electronic properties like band gap?
Methodological Answer:
- Polymer Design : Copolymerize with 3-hexylthiophene (3HT) at varying ratios (e.g., 10:1, 1:1 monomer feed) to tune π-conjugation .
- Band Gap Measurement :
- UV-Vis : Estimate optical band gap () via Tauc plot (absorption edge ~500–600 nm).
- Cyclic Voltammetry : Calculate HOMO/LUMO levels using oxidation/reduction potentials.
- Results : Lower (~1.8 eV) compared to homopolymers (e.g., P3HT, ~2.1 eV) due to enhanced electron-withdrawing effects from bromine and acetic acid groups .
Q. What mechanistic strategies ensure regioselective bromination at the 2,5-positions of the thiophene ring?
Methodological Answer:
- Directing Groups : The acetic acid substituent at position 3 electronically deactivates adjacent positions, favoring bromination at 2 and 5 via electrophilic substitution .
- Reagent Choice : Use in for kinetic control or with for radical-mediated bromination.
- Validation : Monitor reaction progress via ^1\text{H NMR; absence of protons at δ 7.1–7.3 ppm confirms complete bromination .
Q. How can copolymer composition ratios be optimized for specific material properties?
Methodological Answer:
- Design of Experiment (DoE) : Vary monomer ratios (e.g., 10:1 vs. 1:1 this compound:3HT) and assess:
- Conductivity : Four-point probe measurements.
- Thermal Stability : TGA (decomposition >300°C indicates robustness).
- Case Study : A 10:1 ratio (P1 copolymer) showed higher conductivity () than 1:1 (P3) due to reduced steric hindrance .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
